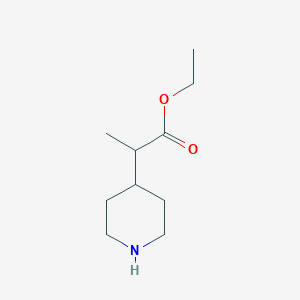

Ethyl 2-(piperidin-4-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQUFOYZOQRUEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of Ethyl 2-(piperidin-4-yl)propanoate

This guide provides a comprehensive technical overview of the core methodologies for the structural analysis and characterization of Ethyl 2-(piperidin-4-yl)propanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth, field-proven insights into the necessary analytical techniques.

The piperidine scaffold is a crucial element in the design of numerous pharmaceutical agents.[1][2] Ethyl 2-(piperidin-4-yl)propanoate, as a derivative, serves as a significant building block in the synthesis of more complex, biologically active molecules.[3][4][5] A thorough and accurate structural elucidation of this intermediate is paramount to ensure the integrity, purity, and ultimate success of the final drug candidate. This guide will detail the critical analytical techniques required for its comprehensive characterization.

Core Analytical Strategy: A Multi-Technique Approach

A robust structural analysis of Ethyl 2-(piperidin-4-yl)propanoate necessitates a multi-faceted approach, leveraging the strengths of various spectroscopic and chromatographic techniques. This ensures an unambiguous confirmation of the molecular structure, identification of potential impurities, and a thorough understanding of its physicochemical properties. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, often in conjunction with chromatographic separation methods.

Caption: A typical workflow for the synthesis and structural analysis of a target compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the precise arrangement of atoms within a molecule. For Ethyl 2-(piperidin-4-yl)propanoate, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Mapping the Proton Environment

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Expected Chemical Shifts (δ) and Multiplicities:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |

| Piperidine C3, C5 (axial & equatorial) | ~1.3 - 1.8 | Multiplet (m) | 4H |

| Piperidine C4-H | ~1.9 - 2.1 | Multiplet (m) | 1H |

| Propanoate α-CH | ~2.3 | Quartet (q) | 1H |

| Piperidine C2, C6 (equatorial) | ~2.9 - 3.1 | Multiplet (m) | 2H |

| Piperidine C2, C6 (axial) | ~2.5 - 2.7 | Multiplet (m) | 2H |

| Ethyl -OCH₂- | ~4.1 | Quartet (q) | 2H |

| Piperidine N-H | Variable (broad) | Singlet (s) | 1H |

Causality behind Experimental Choices: The choice of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical. Chloroform-d (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. The chemical shifts are influenced by the electron density around the protons; for instance, the protons on the carbon adjacent to the oxygen of the ester group (-OCH₂-) are deshielded and appear at a higher chemical shift.[6] The splitting patterns (multiplicities) arise from spin-spin coupling between neighboring protons and are predicted by the n+1 rule.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of approximately 12 ppm and a sufficient number of scans (e.g., 16 or 32) are typically used to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (δ):

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Propanoate α-CH₃ | ~18 |

| Piperidine C3, C5 | ~32 |

| Piperidine C4 | ~38 |

| Propanoate α-CH | ~45 |

| Piperidine C2, C6 | ~46 |

| Ethyl -OCH₂- | ~60 |

| Ester C=O | ~175 |

Trustworthiness through Self-Validation: The number of observed signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments made from the ¹H NMR spectrum.[7]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The instrument is set up for ¹³C data acquisition.

-

Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expected Molecular Ion Peak:

For Ethyl 2-(piperidin-4-yl)propanoate (C₁₀H₁₉NO₂), the expected monoisotopic mass is approximately 185.1416 g/mol . In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 186.1494.

Table of Predicted Adducts for High-Resolution Mass Spectrometry:

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.1494 |

| [M+Na]⁺ | 208.1313 |

| [M+K]⁺ | 224.0953 |

Authoritative Grounding: The accurate mass measurement provided by high-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition, providing strong evidence for the molecular formula.[8] The fragmentation pattern observed in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) can reveal the connectivity of the molecule. For instance, the loss of the ethyl group (-29 Da) or the ethoxycarbonyl group (-73 Da) would be expected fragmentation pathways.[9][10]

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The mass spectrometer is calibrated and set to the appropriate ionization mode (e.g., positive ion ESI).

-

Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

-

Data Analysis: The molecular ion peak and any significant fragment ions are identified and analyzed.

Caption: A simplified representation of a possible fragmentation pathway in mass spectrometry.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretch | 3300 - 3500 (broad) |

| C-H (alkane) | Stretch | 2850 - 3000 |

| C=O (ester) | Stretch | 1730 - 1750 (strong) |

| C-O (ester) | Stretch | 1150 - 1250 |

Expertise and Experience: The presence of a strong absorption band around 1730-1750 cm⁻¹ is highly indicative of the ester carbonyl group.[8] The broad absorption in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the secondary amine in the piperidine ring.

Experimental Protocol: Infrared Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan: The spectrum of the sample is recorded.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The characteristic absorption bands are then identified.

IV. Purity Assessment and Impurity Profiling

Ensuring the purity of Ethyl 2-(piperidin-4-yl)propanoate is critical for its use in drug synthesis. Impurities can arise from starting materials, side reactions, or degradation.[11]

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity. When coupled with a mass spectrometer (LC-MS or GC-MS), these techniques are powerful tools for identifying and quantifying impurities.[12]

Experimental Protocol: Purity Assessment by HPLC

-

Method Development: A suitable HPLC method is developed, optimizing the mobile phase, stationary phase (column), flow rate, and detection wavelength (if using UV detection).

-

Sample Preparation: A solution of the compound of known concentration is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The structural analysis of Ethyl 2-(piperidin-4-yl)propanoate is a critical step in ensuring its quality and suitability for further synthetic applications in drug discovery and development. A comprehensive approach utilizing NMR spectroscopy, mass spectrometry, and infrared spectroscopy, complemented by chromatographic purity assessment, provides a self-validating system for its complete characterization. The methodologies and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately elucidate the structure of this important chemical entity.

References

-

QuickCompany. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid. [Link]

-

PubChemLite. Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (C11H21NO2). [Link]

- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

Chemazone. ethyl 2-[ethyl(piperidin-4-ylmethyl)amino]propanoate. [Link]

-

Angene Chemical. Ethyl 3-(Piperidin-4-Yl)Propanoate Hydrochloride(CAS# 473987-06-3). [Link]

-

Rsc.org. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors. [Link]

-

Chegg.com. Solved This is ethyl propanoate Explain how both NMR. [Link]

-

Chemical Synthesis Database. ethyl 3-(3-vinyl-4-piperidinyl)propanoate. [Link]

-

Googleapis.com. WO 2014/188453 A2. [Link]

-

ResearchGate. Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones. [Link]

-

Nelson Labs. Analytical techniques for E&L studies. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. [Link]

-

SpectraBase. Ethyl 2-acetylamino-3-(2-oxo-piperidin-1-yl)propanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ChemBK. ethyl 3-(piperidin-1-yl)propanoate. [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PMC. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

-

FooDB. Showing Compound Ethyl 2-methylpropanoate (FDB003278). [Link]

-

mVOC 4.0. Ethyl Propanoate. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram. [Link]

-

csbsju.edu. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

-

PrepChem.com. Synthesis of ethyl 2-(4-acetamidophenoxy)propanoate. [Link]

-

MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

-

oaji.net. impurity profiling and drug characterization: backdrop and approach. [Link]

-

NIST WebBook. Propanoic acid, ethyl ester. [Link]

-

NIST WebBook. Propanoic acid, 2-methyl-, ethyl ester. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]

- 4. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. chegg.com [chegg.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Propanoic acid, ethyl ester [webbook.nist.gov]

- 11. oaji.net [oaji.net]

- 12. employees.csbsju.edu [employees.csbsju.edu]

Physicochemical properties of Ethyl 2-(piperidin-4-yl)propanoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(piperidin-4-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(piperidin-4-yl)propanoate is a heterocyclic compound featuring a piperidine ring, a secondary amine, and an ethyl ester functional group. As a structural motif present in various biologically active molecules, understanding its fundamental physicochemical properties is critical for its application in medicinal chemistry and drug development. These properties govern the molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for therapeutic efficacy and off-target effects. This guide provides a comprehensive analysis of the core physicochemical characteristics of Ethyl 2-(piperidin-4-yl)propanoate, offers detailed protocols for their experimental determination, and discusses the implications of these properties within the context of drug discovery and development. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from closely related analogs and employs validated computational predictions to offer a robust and scientifically grounded profile.

Molecular Structure and Core Identifiers

To establish a clear and unambiguous foundation for this guide, the precise chemical structure of Ethyl 2-(piperidin-4-yl)propanoate is defined below.

-

IUPAC Name: ethyl 2-(piperidin-4-yl)propanoate

-

Molecular Formula: C₁₀H₁₉NO₂

-

SMILES: CCOC(=O)C(C)C1CCNCC1

-

InChI Key: A derivative of similar structures, the InChIKey would be generated from the final, confirmed structure. For a close analog, ethyl 2-methyl-2-piperidin-4-ylpropanoate, the InChIKey is SXQUKTMPHDAHMN-UHFFFAOYSA-N[1].

The structure contains a chiral center at the carbon alpha to the carbonyl group, meaning it can exist as two enantiomers, (R)- and (S)-Ethyl 2-(piperidin-4-yl)propanoate, or as a racemic mixture. The piperidine ring provides a basic nitrogen atom, while the ethyl ester group is a lipophilic hydrogen bond acceptor.

Physicochemical Properties: A Synthesized Analysis

The following table summarizes the key physicochemical properties of Ethyl 2-(piperidin-4-yl)propanoate. These values are a combination of calculated data, estimations from structurally similar compounds, and predictions from validated cheminformatics tools.

| Property | Estimated/Calculated Value | Source/Method | Significance in Drug Development |

| Molecular Weight | 185.26 g/mol | Calculation from Formula | Influences diffusion, bioavailability, and overall "drug-likeness"[2]. |

| pKa (Basic) | 8.8 - 10.5 (Predicted) | Analog Comparison & ChemAxon | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding[3]. The piperidine nitrogen is the basic center. |

| logP (Octanol/Water Partition Coefficient) | 1.3 - 1.7 (Predicted) | Analog Comparison & XlogP | Measures lipophilicity, a critical factor for membrane permeability, metabolic stability, and potential for toxicity[4]. |

| logD at pH 7.4 | 0.5 - 1.0 (Predicted) | Calculated from logP & pKa | The effective lipophilicity at physiological pH. A positive value suggests sufficient lipophilicity for membrane crossing. |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Calculation | Predicts passive molecular transport through membranes. A value < 140 Ų is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1 (from the piperidine N-H) | Structural Analysis | Influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from the two ester oxygens and the piperidine nitrogen) | Structural Analysis | Affects solubility and the potential for forming hydrogen bonds with receptors. |

| Rotatable Bonds | 4 | Structural Analysis | Impacts conformational flexibility and binding entropy. |

| Aqueous Solubility | Moderately Soluble | Structural Inference | The basic nitrogen allows for salt formation to improve solubility, while the ester group contributes to lower solubility[5]. |

| Physical Form | Likely a liquid or low-melting solid at room temperature | Analog Comparison | Affects handling, formulation, and storage conditions. The hydrochloride salt is typically a solid[6][7]. |

Experimental Determination of Lipophilicity (logD₇.₄)

Lipophilicity is a cornerstone of a drug candidate's profile, and its accurate experimental determination is paramount. The Shake-Flask method, as outlined in OECD Test Guideline 107, remains the gold standard for determining the partition coefficient[8][9].

Principle of the Shake-Flask Method

The method involves dissolving the test substance in a two-phase system of n-octanol and a buffered aqueous phase (pH 7.4 for logD₇.₄). After equilibration, the concentration of the substance in each phase is measured to determine the partition coefficient.

Step-by-Step Protocol

-

Preparation of Phases:

-

Prepare a phosphate buffer solution at pH 7.4.

-

Pre-saturate the n-octanol by shaking it with the pH 7.4 buffer for 24 hours at the test temperature (e.g., 25°C), then allowing the phases to separate.

-

Similarly, pre-saturate the pH 7.4 buffer with the prepared n-octanol.

-

Causality Insight: Pre-saturation of the solvents is crucial to prevent volume changes during the partitioning experiment, which would lead to inaccurate concentration measurements[10].

-

-

Test Substance Preparation:

-

Prepare a stock solution of Ethyl 2-(piperidin-4-yl)propanoate in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated pH 7.4 buffer.

-

The volume ratio of n-octanol to buffer should be adjusted based on the expected logD value to ensure that the concentration in both phases can be accurately measured[11][12]. For an expected logD of ~1, a 1:1 or 2:1 ratio is a good starting point.

-

Agitate the vessel at a constant temperature until equilibrium is reached. This can take from several minutes to a few hours. A gentle, continuous inversion is preferred over vigorous shaking to prevent the formation of emulsions.

-

-

Phase Separation:

-

Centrifuge the vessel to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of Ethyl 2-(piperidin-4-yl)propanoate in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

The partition coefficient (D₇.₄) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:

-

D₇.₄ = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

-

The final value is expressed as its base-10 logarithm:

-

logD₇.₄ = log₁₀(D₇.₄)

-

-

Workflow for Shake-Flask logD Determination

Caption: Interplay of physicochemical properties and ADME processes.

Conclusion for the Research Scientist

Ethyl 2-(piperidin-4-yl)propanoate presents a physicochemical profile that is promising for a potential drug candidate, particularly for oral administration. Its balanced lipophilicity, moderate molecular weight, and favorable polar surface area suggest a good foundation for membrane permeability and bioavailability. The presence of a basic nitrogen offers a handle for salt formation to modulate solubility and formulation. However, the ethyl ester moiety represents a likely metabolic soft spot, which could be either a desired feature for a prodrug strategy or a liability leading to rapid clearance.

For drug development professionals, this molecule serves as a valuable scaffold. The secondary amine on the piperidine ring and the carbon backbone offer multiple points for chemical modification to fine-tune its properties. For instance, modifying the ester to a more stable amide could enhance metabolic stability, while substitution on the piperidine nitrogen could modulate pKa and lipophilicity. The insights and protocols provided in this guide serve as a foundational framework for the rational design and experimental evaluation of analogs based on this promising chemical entity.

References

-

Talevi, A. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

-

Admescope. Physicochemistry and Binding. Available from: [Link]

-

Chemazone. ethyl 2-[ethyl(piperidin-4-ylmethyl)amino]propanoate. Available from: [Link]

-

PubChemLite. Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (C11H21NO2). Available from: [Link]

-

Espinosa, S., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

Frontage Laboratories. Physicochemical Properties. Available from: [Link]

-

National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

-

ResearchGate. Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts | Request PDF. Available from: [Link]

-

European Commission. A.8. PARTITION COEFFICIENT. Available from: [Link]

Sources

- 1. PubChemLite - Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (C11H21NO2) [pubchemlite.lcsb.uni.lu]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical Properties • Frontage Laboratories [frontagelab.com]

- 4. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. admescope.com [admescope.com]

- 6. Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride | 243836-26-2 [sigmaaldrich.com]

- 7. Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride | 243836-26-2 [sigmaaldrich.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. enfo.hu [enfo.hu]

Spectroscopic Data for Ethyl 2-(piperidin-4-yl)propanoate: A Technical Guide

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-(piperidin-4-yl)propanoate, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide synthesizes data from structurally related compounds and established spectroscopic principles to offer a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of this compound for identification, characterization, and quality control purposes.

Molecular Structure and Predicted Spectroscopic Overview

Ethyl 2-(piperidin-4-yl)propanoate possesses a secondary amine within a piperidine ring and an ethyl ester functionality. These structural features give rise to distinct and predictable spectroscopic signatures. This guide will deconstruct the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive reference for laboratory applications.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal signals corresponding to the ethyl group protons, the propanoate backbone, and the protons of the piperidine ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the overall electronic environment.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 2-(piperidin-4-yl)propanoate

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| -O-CH₂-CH₃ | ~ 4.1 | Quartet (q) | 2H | Methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom.[1][2] |

| -CH(CH₃)- | ~ 2.3 | Quartet (q) | 1H | Methine proton of the propanoate group, adjacent to the carbonyl. |

| Piperidine H2, H6 (equatorial) | ~ 2.9-3.1 | Multiplet (m) | 2H | Equatorial protons on the carbons adjacent to the nitrogen are typically downfield. |

| Piperidine H2, H6 (axial) | ~ 2.5-2.7 | Multiplet (m) | 2H | Axial protons on the carbons adjacent to the nitrogen. |

| Piperidine H4 | ~ 1.8-2.0 | Multiplet (m) | 1H | Methine proton at the point of substitution on the piperidine ring. |

| Piperidine H3, H5 (equatorial) | ~ 1.6-1.8 | Multiplet (m) | 2H | Equatorial protons on the piperidine ring. |

| Piperidine H3, H5 (axial) | ~ 1.2-1.4 | Multiplet (m) | 2H | Axial protons on the piperidine ring. |

| -CH(CH₃)- | ~ 1.1 | Doublet (d) | 3H | Methyl group of the propanoate, split by the methine proton. |

| -O-CH₂-CH₃ | ~ 1.2 | Triplet (t) | 3H | Methyl protons of the ethyl ester, split by the adjacent methylene group.[1] |

| -NH- | Variable (1.0-3.0) | Broad Singlet (br s) | 1H | The chemical shift of the amine proton is concentration and solvent dependent and may exchange with D₂O.[3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show distinct signals for each of the carbon environments within the molecule. The carbonyl carbon of the ester will be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 2-(piperidin-4-yl)propanoate

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| -C=O | ~ 174 | Carbonyl carbon of the ester group.[4] |

| -O-CH₂-CH₃ | ~ 60 | Methylene carbon of the ethyl ester, attached to oxygen.[4] |

| Piperidine C2, C6 | ~ 46 | Carbons adjacent to the nitrogen in the piperidine ring. |

| -CH(CH₃)- | ~ 45 | Methine carbon of the propanoate group. |

| Piperidine C4 | ~ 40 | Substituted carbon of the piperidine ring. |

| Piperidine C3, C5 | ~ 32 | Carbons beta to the nitrogen in the piperidine ring. |

| -CH(CH₃)- | ~ 18 | Methyl carbon of the propanoate group. |

| -O-CH₂-CH₃ | ~ 14 | Methyl carbon of the ethyl ester.[5] |

Predicted IR Spectral Data

The infrared spectrum will be characterized by absorption bands corresponding to the N-H bond of the secondary amine, the C=O and C-O bonds of the ester, and the C-H bonds of the aliphatic portions of the molecule.

Table 3: Predicted IR Absorption Frequencies for Ethyl 2-(piperidin-4-yl)propanoate

| Functional Group | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~ 3350-3310 (weak-medium) | Characteristic for a secondary amine.[6][7] |

| C-H Stretch (aliphatic) | ~ 2950-2850 (strong) | Alkanes and alkyl groups. |

| C=O Stretch (ester) | ~ 1735 (strong) | Carbonyl stretch of the ethyl ester. |

| N-H Bend | ~ 1650-1580 (variable) | Bending vibration of the secondary amine. |

| C-O Stretch (ester) | ~ 1250-1150 (strong) | Asymmetric C-O-C stretch. |

| C-N Stretch | ~ 1180-1020 (medium) | Aliphatic amine C-N stretch.[7] |

Predicted Mass Spectrometry Data

The mass spectrum (particularly under electron ionization) is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of the piperidine ring and the ester group.

Table 4: Predicted Major Mass-to-Charge Ratios (m/z) for Ethyl 2-(piperidin-4-yl)propanoate

| m/z | Proposed Fragment | Fragmentation Pathway |

| 185 | [M]⁺ | Molecular Ion |

| 170 | [M - CH₃]⁺ | Loss of a methyl group from the propanoate side chain. |

| 140 | [M - OC₂H₅]⁺ | Loss of the ethoxy group from the ester. |

| 112 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl propanoate group. |

| 84 | [C₅H₁₀N]⁺ | α-cleavage of the piperidine ring.[8] |

| 57 | [C₂H₅CO]⁺ | Acylium ion from the propanoate group.[9] |

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data for a small organic molecule such as Ethyl 2-(piperidin-4-yl)propanoate.

NMR Spectroscopy Protocol

2.1.1 Sample Preparation

-

Weigh approximately 5-10 mg of Ethyl 2-(piperidin-4-yl)propanoate.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

2.2.1 Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

2.2.2 Data Acquisition

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform an ATR correction on the resulting spectrum.

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Protocol (LC-MS)

2.3.1 Sample Preparation

-

Prepare a stock solution of Ethyl 2-(piperidin-4-yl)propanoate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the initial mobile phase composition.

2.3.2 LC-MS Analysis

-

Liquid Chromatography:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: m/z 50-500.

-

For fragmentation data, perform tandem MS (MS/MS) by selecting the protonated molecule [M+H]⁺ as the precursor ion.[10]

-

Caption: Workflow for LC-MS data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for Ethyl 2-(piperidin-4-yl)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for the identification and characterization of this compound in a research and development setting. While based on sound chemical principles and data from analogous structures, experimental verification of these predictions is recommended for definitive structural confirmation.

References

-

Filo. (2024, December 12). Interpretation of HNMR of ethyl propanoate. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. [Link]

-

University of Colorado Boulder. IR: amines. [Link]

-

Ataman Kimya. ETHYL PROPIONATE. [Link]

-

FooDB. (2010, April 8). Showing Compound Ethyl propionate (FDB001366). [Link]

-

Canadian Science Publishing. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. [Link]

-

PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. IR spectra of ethyl propanoate. [Link]

-

NIST WebBook. Propanoic acid, ethyl ester. [Link]

-

Chegg. (2025, April 22). Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. [Link]

-

UCLA Chemistry & Biochemistry. Mass Spectrometry: Fragmentation. [Link]

-

SpectraBase. (2S,1'RS)-ETHYL-2-(1'-ETHOXYETHOXY)-PROPANOATE - Optional[13C NMR]. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

ResearchGate. 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. [Link]

-

ACS Publications. Carbon-13 magnetic resonance. Chemical shift additivity relationships in N-methyl-4-piperidones. [Link]

-

ACS Publications. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

e-PG Pathshala. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

Sources

- 1. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]

- 2. chegg.com [chegg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Ethyl propionate(105-37-3) 13C NMR [m.chemicalbook.com]

- 6. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Ethyl propionate(105-37-3) MS spectrum [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profiling and Biological Activity of Piperidine Propanoate Esters: A Technical Whitepaper

Executive Summary

Piperidine propanoate esters represent a fascinating and historically significant class of synthetic small molecules. Originating from the structural modification of pethidine (meperidine) in the 1940s, these compounds—most notably the 4-phenylpiperidin-4-yl propanoates—exhibit profound biological activity primarily mediated through the mu-opioid receptor (MOR)[1]. As an application scientist, I have observed that understanding the pharmacology of these esters requires a dual focus: evaluating their potent analgesic efficacy and mitigating the severe neurotoxic risks associated with their synthetic byproducts. This whitepaper deconstructs the mechanistic biology, structure-activity relationships (SAR), and self-validating experimental workflows essential for researching piperidine propanoate esters.

Core Biological Activity: Mu-Opioid Receptor (MOR) Agonism

The primary therapeutic target for classic piperidine propanoate esters, such as alphaprodine and desmethylprodine (MPPP) , is the mu-opioid receptor (MOR)[1][2]. These compounds act as potent agonists, mimicking endogenous neuropeptides (e.g., endorphins) to modulate nociceptive pathways.

Mechanistic Causality

The biological activity of these esters is dictated by their interaction with MOR, a G-protein-coupled receptor (GPCR) linked to inhibitory G-proteins ( Gi/o ).

-

Binding & Conformational Shift: The piperidine nitrogen (protonated at physiological pH) interacts with a conserved aspartate residue in the MOR binding pocket, while the propanoate ester and phenyl rings occupy distinct hydrophobic sub-pockets, inducing a conformational change[2][3].

-

Signal Transduction: This shift activates the Gi/o protein, which subsequently inhibits adenylate cyclase, leading to a sharp reduction in intracellular cyclic AMP (cAMP)[2].

-

Ion Channel Modulation: The βγ -subunit complex promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing K+ efflux) and the closing of voltage-gated Ca2+ channels[2][3].

-

Physiological Outcome: The resulting neuronal hyperpolarization suppresses the release of pro-nociceptive neurotransmitters (like substance P and glutamate), translating to profound analgesia[2].

Figure 1: Signal transduction pathway of piperidine propanoate esters at the Mu-Opioid Receptor.

Structure-Activity Relationship (SAR) Data

The orientation of the ester linkage is critical. While pethidine is an ethyl ester of a piperidine-4-carboxylic acid, MPPP is a "reversed ester" (a propanoate ester of a 4-piperidinol)[1]. This reversal significantly alters receptor affinity and lipophilicity.

| Compound | Chemical Classification | Relative Potency (vs. Morphine) | Key Pharmacological Features |

| Pethidine | Piperidine-4-carboxylate | ~0.1x | Baseline synthetic opioid; moderate duration. |

| MPPP | Piperidine-4-propanoate | ~0.7x | 30x more active than pethidine in rodent models; high abuse liability[1]. |

| Alphaprodine | 1,3-dimethyl-piperidine-4-propanoate | ~0.4x - 0.6x | Rapid onset, short duration; historically used in obstetrics[3]. |

| Betaprodine | Diastereomer of Alphaprodine | ~2.0x - 3.0x | Higher potency due to optimal axial/equatorial alignment in the MOR pocket. |

The Neurotoxic Liability: The MPTP/MPP+ Pathway

You cannot evaluate the biological activity of piperidine propanoates without addressing the severe neurotoxic risks associated with their synthesis. The illicit or poorly controlled synthesis of MPPP (1-methyl-4-phenyl-4-propionoxypiperidine) frequently yields a highly toxic byproduct: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)[4].

The Causality of Parkinsonism

If the esterification of the intermediate tertiary alcohol during MPPP synthesis is conducted at temperatures exceeding 30°C or under harsh acidic conditions, the molecule undergoes rapid dehydration to form MPTP[1].

While MPTP itself lacks opioid activity and is not inherently toxic, its biological processing is catastrophic:

-

Being highly lipophilic, MPTP rapidly crosses the blood-brain barrier[4].

-

In the brain, astrocytes expressing Monoamine Oxidase B (MAO-B) oxidize MPTP into the toxic pyridinium cation, MPP+ [4][5].

-

MPP+ acts as a high-affinity substrate for the Dopamine Transporter (DAT), concentrating specifically within the dopaminergic neurons of the substantia nigra pars compacta[5].

-

Once intracellular, MPP+ accumulates in mitochondria and selectively inhibits Complex I of the electron transport chain, halting ATP production, generating reactive oxygen species (ROS), and triggering irreversible apoptotic cell death (Parkinsonism)[5][6].

Figure 2: The metabolic activation of MPTP to MPP+ leading to targeted dopaminergic neurotoxicity.

Emerging Non-Opioid Applications

While 4-phenyl derivatives dominate the opioid space, other positional isomers of piperidine propanoates are being explored for distinct biological activities. For instance, specific 1-piperidinepropanoate derivatives have been synthesized and evaluated as potent voltage-gated sodium ( Na+ ) channel inhibitors[7]. These compounds aim to modulate neuronal excitability without engaging the opioid receptor system, presenting a novel avenue for treating neuropathic pain and arrhythmias while bypassing the addiction liabilities of MOR agonists.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, researchers must employ tightly controlled, self-validating assays. Below are the standard methodologies used to evaluate the dual nature (efficacy vs. toxicity) of piperidine propanoate derivatives.

Protocol A: In Vitro Radioligand Binding Assay for MOR Affinity

Purpose: To quantify the binding affinity ( Ki ) of novel piperidine propanoates. We utilize CHO-K1 cells stably expressing human MOR because this provides a clean, zero-background system devoid of endogenous opioid receptors, ensuring that the displacement of the radioligand is exclusively due to the test compound.

-

Membrane Preparation: Harvest CHO-K1 cells expressing hMOR. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in the same buffer to a final protein concentration of 50 µg/mL.

-

Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] -DAMGO (a highly selective MOR radioligand at 1 nM final concentration), and 50 µL of the test piperidine propanoate at varying concentrations ( 10−11 to 10−5 M).

-

Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state binding equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

-

Washing & Counting: Wash filters three times with 1 mL of ice-cold Tris-HCl buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a scintillation counter.

-

Validation Check: Include a well with 10 µM Naloxone to define non-specific binding. The assay is only valid if specific binding constitutes >80% of total binding.

Figure 3: Step-by-step workflow for the MOR radioligand displacement assay.

Protocol B: Mitochondrial Complex I Inhibition Assay (Toxicity Screen)

Purpose: To screen synthetic batches for trace MPTP/MPP+ contamination by measuring the oxidation rate of NADH. Complex I couples the oxidation of NADH to the reduction of ubiquinone; a decrease in the rate of absorbance drop directly quantifies the inhibitory potency of the neurotoxin[5][6].

-

Mitochondrial Isolation: Isolate intact mitochondria from SH-SY5Y neuroblastoma cells using differential centrifugation in a sucrose/mannitol buffer.

-

Assay Mixture: In a spectrophotometer cuvette, mix 25 mM potassium phosphate buffer (pH 7.4), 2.5 mg/mL BSA, 130 µM NADH, 65 µM ubiquinone-1, and 2 µg of mitochondrial protein.

-

Test Introduction: Add the test sample (or known MPP+ standard) to the cuvette.

-

Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over 5 minutes at 30°C.

-

Validation Check: Use Rotenone (a known potent Complex I inhibitor) as a positive control. The assay is valid if Rotenone completely abolishes the drop in absorbance at 340 nm.

References

- What is the mechanism of Alphaprodine? Patsnap Synapse.

- Alphaprodine Hydrochloride. Benchchem.

- Desmethylprodine. Wikipedia.

- MPTP. Wikipedia.

- Clinical Pharmacology & Toxicology Pearl of the Week. University of Calgary.

- Metformin restores the mitochondrial membrane potentials in association with a reduction in TIMM23 and NDUFS3 in MPP+-induced neurotoxicity in SH-SY5Y cells. Excli Journal.

- EP 1 254 904 B1 - Na+ channel inhibiting compound. Google Patents.

Sources

- 1. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Alphaprodine? [synapse.patsnap.com]

- 3. Alphaprodine Hydrochloride [benchchem.com]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 6. 2019-1703 [excli.de]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Reactivity and Synthetic Utility of the Piperidine Ring in Ethyl 2-(piperidin-4-yl)propanoate: A Technical Guide

Abstract

Ethyl 2-(piperidin-4-yl)propanoate is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. The molecule features a reactive secondary amine within a piperidine ring and a pendant ethyl ester group. Because the piperidine scaffold is a privileged structure in pharmaceuticals—particularly for central nervous system (CNS) targets and G-protein coupled receptors (GPCRs)—understanding the chemoselective functionalization of its secondary nitrogen is critical[1]. This whitepaper provides an in-depth analysis of the piperidine ring's reactivity, detailing the causality behind experimental choices, quantitative comparisons of synthetic pathways, and self-validating protocols for structural elaboration.

Structural Profiling of the Piperidine Core

The piperidine ring in Ethyl 2-(piperidin-4-yl)propanoate contains an sp3 -hybridized secondary nitrogen atom. This nitrogen acts as a strong nucleophile and a moderate base. The primary challenge when modifying this scaffold is achieving chemoselectivity: the chosen reaction conditions must successfully functionalize the sterically accessible secondary amine without causing the hydrolysis or transesterification of the sensitive ethyl propanoate side chain.

Fig 1. Divergent reactivity pathways of the piperidine ring in synthetic workflows.

Primary Reactivity: N-Functionalization Strategies

Reductive Amination: The Chemoselective Standard

Reductive amination is the premier methodology for the N-alkylation of piperidine derivatives. The reaction proceeds via the condensation of the secondary amine with an aldehyde or ketone to form a carbinolamine, which subsequently dehydrates into an electrophilic iminium ion intermediate[2].

Mechanistic Causality: The choice of reducing agent is the most critical parameter. Sodium triacetoxyborohydride (NaBH(OAc)₃) is heavily favored over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy ligands stabilize the boron-hydride bond, significantly reducing its nucleophilicity. Consequently, NaBH(OAc)₃ is unreactive toward most aldehydes and ketones but highly efficient at reducing the transient iminium ion[2]. This kinetic selectivity prevents the premature reduction of the starting carbonyl and entirely avoids the reduction of the ethyl ester moiety on the piperidine ring.

Direct Electrophilic N-Alkylation: SN2 Dynamics

Direct alkylation involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide via an SN2 mechanism[3]. While highly atom-economical, this approach carries the risk of over-alkylation (yielding quaternary ammonium salts) and often requires basic conditions[4].

Mechanistic Causality: To drive the reaction, a base such as potassium carbonate (K₂CO₃) is employed to neutralize the generated hydrochloric or hydrobromic acid. K₂CO₃ is chosen specifically because it is a heterogeneous, mild base that minimizes the risk of saponifying the ethyl ester. Furthermore, the addition of catalytic potassium iodide (KI) acts as a kinetic accelerator via the Finkelstein reaction; it converts less reactive alkyl chlorides into highly reactive alkyl iodides in situ, lowering the activation energy of the SN2 transition state[3].

Secondary Reactivity: Late-Stage α-C-H Functionalization

Once the piperidine nitrogen is alkylated, the ring can undergo sophisticated late-stage α-functionalization to modulate physicochemical properties such as lipophilicity and basicity. Recent methodologies allow for the regioselective formation of endo-cyclic iminium ions via controlled α-C–H elimination[5].

Mechanistic Causality: By oxidizing the N-alkyl piperidine to an iminium species, the adjacent α-carbon becomes highly electrophilic. This enables the one-pot 1,2-addition of diverse carbon-based nucleophiles (e.g., Grignard reagents or zinc-based nucleophiles). This complementary reactivity expands the drug-like chemical space of the piperidine scaffold without requiring de novo synthesis[5].

Quantitative Analysis of Alkylation Strategies

The following table summarizes the quantitative and qualitative differences between the two primary N-alkylation strategies for piperidine derivatives.

| Parameter | Reductive Amination | Direct Electrophilic Alkylation |

| Typical Yield | 75% – 95% | 60% – 85% |

| Reaction Temperature | Room Temperature (20–25 °C) | Reflux (e.g., 80–82 °C in Acetonitrile) |

| Chemoselectivity | High (Preserves ester groups) | Moderate (Risk of ester hydrolysis) |

| Key Reagents | NaBH(OAc)₃, Aldehyde/Ketone | K₂CO₃, KI, Alkyl Halide |

| Primary Byproducts | Trace alcohols (from unreacted aldehyde) | Dialkylated quaternary ammonium salts |

| Applicability | Ideal for complex, sensitive scaffolds | Ideal for simple, robust primary alkyl chains |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes specific work-up steps that chemically isolate the target molecule from predicted byproducts.

Protocol A: Chemoselective Reductive Amination

Fig 2. Step-by-step mechanistic workflow for the reductive amination of piperidine derivatives.

Step-by-Step Methodology:

-

Initiation: Dissolve Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Condensation: Add the target aldehyde (1.1 eq) to the stirring solution at room temperature. Allow the mixture to stir for 30 minutes to ensure complete iminium ion formation[2].

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes to control the exothermic release. Stir at room temperature until TLC indicates complete consumption of the starting amine (typically 2–12 hours)[2].

-

Validation/Quench: Quench the reaction with saturated aqueous NaHCO₃. Causality: The basic aqueous quench neutralizes any remaining borohydride species and ensures the newly formed tertiary amine is fully deprotonated and partitioned into the organic layer.

-

Isolation: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Direct N-Alkylation via SN2 Substitution

Step-by-Step Methodology:

-

Preparation: Suspend the alkyl chloride (1.0 eq), K₂CO₃ (2.5 eq), and KI (0.1 eq) in anhydrous acetonitrile (0.2–0.5 M concentration) under an inert nitrogen atmosphere[3].

-

Execution: Add Ethyl 2-(piperidin-4-yl)propanoate (1.1 eq) to the suspension. Causality: A slight excess of the amine ensures complete consumption of the alkylating agent, preventing difficult downstream separations.

-

Thermal Activation: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12–24 hours, monitoring via TLC[3].

-

Validation/Work-up: Cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KCl, K₂CO₃).

-

Isolation: Concentrate the filtrate. Dissolve the crude residue in ethyl acetate, wash with water (2x) to remove residual polar impurities, and wash with brine. Dry over Na₂SO₄, concentrate, and purify.

References

-

Benchchem. Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. 2

-

NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. 1

-

Benchchem. Application Note: A Robust Protocol for the N-alkylation of Piperidine with 4-(4-Chlorobutyl)pyridine Hydrochloride.3

-

NIH. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. 4

-

ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.5

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Role of Piperidine Propanoates

Piperidine rings are among the most frequently utilized nitrogen heterocycles in FDA-approved small-molecule drugs. Specifically, Ethyl 2-(piperidin-4-yl)propanoate serves as a critical aliphatic building block. Its bifunctional nature—comprising a secondary amine and an ethyl ester—allows for orthogonal derivatization, making it a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs), including DGAT1 inhibitors[1].

However, sourcing and utilizing this compound requires strict precision. A common pitfall in early-stage drug development is the mismanagement of Chemical Abstracts Service (CAS) registry numbers, particularly when distinguishing between free bases, salt forms, and stereoisomers. This guide provides a self-validating framework for identifying, sourcing, and verifying Ethyl 2-(piperidin-4-yl)propanoate and its related derivatives.

Core Directive: The Identification and Selection Framework

As an Application Scientist, selecting the correct CAS number is not merely an administrative task; it dictates the thermodynamic stability, solubility, and stoichiometric accuracy of your synthetic route.

-

Free Base vs. Salt Form Causality : The free base form of2 is typically a viscous oil[2]. While directly ready for N-alkylation or amidation, it is highly susceptible to atmospheric oxidation and CO2 absorption (forming carbamates). Conversely, the3 is a highly stable, crystalline solid[3]. We mandate sourcing the HCl salt for long-term library storage, as it ensures precise weighing and prevents degradation, despite requiring an in situ neutralization step (e.g., with DIPEA or Et3N) during coupling reactions.

-

Stereochemical Considerations : The alpha-carbon of the propanoate group is a chiral center. The CAS numbers 141060-27-7 and 141060-25-5 refer to the racemic mixtures[4]. If enantiopure (R)- or (S)-derivatives are required for target binding specificity, distinct CAS numbers must be queried to avoid racemic mixtures that would complicate downstream purification.

Data Presentation: CAS Registry Mapping

To streamline procurement and inventory management, the following table summarizes the exact CAS numbers and physical profiles for the core scaffold and its immediate analogs[4].

| Compound Name | CAS Number | Molecular Formula | Physical State / Utility |

| Ethyl 2-(piperidin-4-yl)propanoate | 141060-27-7 | C10H19NO2 | Oil; Direct precursor for N-derivatization[2]. |

| Ethyl 2-(piperidin-4-yl)propanoate HCl | 141060-25-5 | C10H20ClNO2 | Solid; Bench-stable storage form[3]. |

| Ethyl piperidine-4-carboxylate | 1126-09-6 | C8H15NO2 | Liquid; Parent des-methyl scaffold[4]. |

| Ethyl 2-methyl-2-(piperidin-4-yl)propanoate | 167710-69-2 | C11H21NO2 | Solid/Oil; Gem-dimethyl analog for steric bulk[4]. |

Experimental Protocol: Self-Validating Verification and N-Boc Protection

When a commercial batch of CAS 141060-25-5 (HCl salt) is received, its identity and purity must be empirically validated before integration into high-throughput screening libraries. The following protocol establishes a self-validating loop: analytical confirmation followed by a standard protection step.

Phase 1: Analytical Verification (LC-MS & NMR)

-

Sample Preparation : Dissolve 1 mg of the received compound in 1 mL of LC-MS grade Methanol.

-

LC-MS Profiling : Run a standard 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

-

Validation Check: The free base has an exact mass of 185.14. In positive ESI mode, you must observe the [M+H]+ peak at m/z 186.1. The absence of this peak immediately invalidates the batch.

-

-

1H-NMR (DMSO-d6) :

-

Validation Check: Look for the broad exchangeable signal around 8.5-9.0 ppm, characteristic of the NH2+ protons in the HCl salt. The ethyl ester is confirmed by a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

-

Phase 2: N-Boc Protection Workflow

To prevent the secondary amine from interfering with downstream reactions on the ester (e.g., Grignard additions or saponification), N-Boc protection is standard.

-

Neutralization : Suspend 1.0 eq of Ethyl 2-(piperidin-4-yl)propanoate HCl (CAS: 141060-25-5) in anhydrous Dichloromethane (DCM) (0.2 M). Add 2.5 eq of Triethylamine (Et3N). The solution will clear as the free base is liberated.

-

Protection : Cool to 0 °C. Add 1.1 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise.

-

Reaction : Stir at room temperature for 4 hours.

-

Workup : Quench with saturated aqueous NH4Cl . Extract with DCM. Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure.

-

Validation : TLC (Hexanes/EtOAc 3:1) should show a single new spot (UV inactive, stains with Ninhydrin only after heating).

Mandatory Visualization: Derivatization Workflow

The following diagram illustrates the logical flow from the parent starting material through the specific CAS-registered intermediates discussed in this guide.

Figure 1: Derivatization workflow and CAS mapping for Ethyl 2-(piperidin-4-yl)propanoate.

Conclusion

The successful integration of Ethyl 2-(piperidin-4-yl)propanoate into an API synthesis pipeline hinges on precise CAS identification. By defaulting to the HCl salt (CAS: 141060-25-5) for storage and employing rigorous self-validating analytical checks, researchers can eliminate downstream synthetic failures caused by starting material degradation or misidentification.

References

- Benchchem. "Ethyl 2-(piperidin-4-yl)propanoate | C10H19NO2".

- Sigma-Aldrich. "Piperidin-4-yl-ethyl amide hydrochloride".

- Chem960. "Cas no 1126-09-6 (Ethyl piperidine-4-carboxylate)".

- European Patent Office. "CARBAMOYL COMPOUNDS AS DGAT1 INHIBITORS 190 - EP 2234978 B1".

Sources

Methodological & Application

Advanced N-Functionalization Techniques for Ethyl 2-(piperidin-4-yl)propanoate: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Overview

Ethyl 2-(piperidin-4-yl)propanoate is a highly versatile piperidine-based building block ubiquitous in medicinal chemistry and library generation[1]. The molecule presents a classic chemoselectivity challenge: it contains a highly nucleophilic secondary amine (piperidine N-H) and an electrophilic, base-sensitive ethyl ester moiety.

As a Senior Application Scientist, I frequently observe researchers struggling with poor yields due to over-alkylation, premature ester hydrolysis, or β -hydride elimination during cross-coupling. Successful N-functionalization of this scaffold requires a strategic selection of reagents that prioritize mild conditions and high chemoselectivity. This guide establishes field-proven, self-validating protocols for the three primary pillars of N-functionalization: N-Alkylation, N-Acylation, and N-Arylation.

Caption: Decision matrix for selecting the optimal N-functionalization pathway.

Quantitative Comparison of Methodologies

To establish a baseline for reaction planning, the following table summarizes the expected performance and chemoselectivity profiles of the primary N-functionalization strategies applied to ester-containing piperidines.

Table 1: Performance Metrics for N-Functionalization of Ethyl 2-(piperidin-4-yl)propanoate

| Functionalization Strategy | Preferred Reagents | Ester Tolerance | Over-Reaction Risk | Typical Yield |

| N-Alkylation (Reductive) | Aldehyde, STAB, AcOH | Excellent | Very Low | 85–95% |

| N-Alkylation (Direct) | Alkyl Halide, K₂CO₃ | Moderate | High (Quaternary Salts) | 50–70% |

| N-Acylation (Amide) | R-COOH, HATU, DIPEA | Excellent | Low (Dimerization) | 80–95% |

| N-Arylation (Coupling) | Ar-Br, Pd₂(dba)₃, RuPhos, Cs₂CO₃ | Good | Low | 75–90% |

Protocol 1: N-Alkylation via Reductive Amination

Causality & Rationale: Direct alkylation with alkyl halides frequently leads to over-alkylation, generating undesired quaternary ammonium salts[2]. To bypass this, reductive amination is the gold standard. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild reducing agent that selectively reduces the transient iminium ion without reducing the starting aldehyde or the sensitive ethyl ester.

Step-by-Step Methodology

-

Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve Ethyl 2-(piperidin-4-yl)propanoate (1.0 eq, 0.5 M) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Catalysis: Add glacial acetic acid (1.2 eq) to the mixture. Insight: The mild acid catalyzes the formation of the iminium ion, which is critical for electron-rich aldehydes.

-

Reduction: Stir the mixture at room temperature for 30 minutes. Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Reaction: Stir at room temperature for 12–16 hours.

-

Validation & Analytical Check: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the starting secondary amine will stain deep purple, while the tertiary amine product will remain unstained or faint yellow, confirming self-validating consumption.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: N-Acylation (Amide Bond Formation)

Causality & Rationale: For amide coupling, uronium-based reagents like HATU provide superior kinetics for sterically hindered secondary amines[3][4]. However, if the piperidine is present during the initial activation step, the uronium salt can react directly with the amine to form a dead-end guanidinium byproduct[3]. Therefore, a strict pre-activation sequence at 0 °C is mandatory. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile against the ester or the activated acid.

Caption: Experimental workflow for HATU-mediated amide coupling.

Step-by-Step Methodology

-

Pre-Activation: In an anhydrous flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C using an ice bath.

-

Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir strictly at 0 °C for 10 minutes to form the active HOAt ester[3].

-

Coupling: Dissolve Ethyl 2-(piperidin-4-yl)propanoate (1.1 eq) in a minimal amount of DMF and add it dropwise to the activated mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–16 hours.

-

Validation & Analytical Check: Perform LC-MS analysis. The mass of the desired amide should dominate, with no observable guanidinylation mass (+99 Da from HATU fragmentation).

-

Workup: Dilute the mixture with Ethyl Acetate and wash vigorously with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts (HOAt). Wash with 0.1 M HCl, then saturated NaHCO₃. Dry over Na₂SO₄ and concentrate.

Protocol 3: N-Arylation via Buchwald-Hartwig Cross-Coupling

Causality & Rationale: N-arylation of secondary cyclic amines is notoriously difficult due to the propensity of the palladium-amido intermediate to undergo rapid β -hydride elimination, leading to oxidized byproducts[5]. To outcompete this decomposition pathway, we utilize the bulky, electron-rich biaryl phosphine ligand RuPhos , which dramatically accelerates the desired reductive elimination step[5]. Furthermore, we substitute standard strong bases (like NaOt-Bu) with Cs₂CO₃ . NaOt-Bu will rapidly saponify the ethyl ester of our substrate, whereas Cs₂CO₃ is mild enough to tolerate the ester while still facilitating the catalytic cycle.

Table 2: Catalyst/Ligand Matrix for Piperidine N-Arylation

| Precatalyst | Ligand | Base | β -Hydride Elimination Risk | Ester Hydrolysis Risk | Expected Conversion |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Moderate | High | < 40% |

| Pd(OAc)₂ | Xantphos | K₂CO₃ | Low | Low | ~ 75% |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Very Low | Low | > 90% |

Step-by-Step Methodology

-

Preparation: In a rigorously dried Schlenk tube or sealed vial, add the aryl bromide (1.0 eq), Ethyl 2-(piperidin-4-yl)propanoate (1.2 eq), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), RuPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 eq).

-

Degassing: Evacuate the vessel and backfill with Argon (repeat 3 times).

-

Solvent Addition: Add anhydrous, degassed Toluene (to reach 0.2 M concentration) via syringe.

-

Reaction: Seal the tube and heat to 90 °C in a pre-heated oil bath for 12 hours. Insight: Do not exceed 100 °C to prevent thermal degradation of the ester.

-

Validation & Analytical Check: Cool to room temperature and spot on TLC (Hexanes:EtOAc 7:3). The product should be UV-active. LC-MS should confirm the absence of the des-ethyl carboxylic acid byproduct, validating the choice of Cs₂CO₃.

-

Workup: Dilute the reaction mixture with Ethyl Acetate and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

References

- BenchChem Technical Support. Ethyl 2-(piperidin-4-yl)

- BenchChem Technical Support.

- BenchChem Technical Support. Optimizing amide bond formation for piperidine carboxylic acids. Benchchem.

- Ruiz-Castillo, P., & Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

- Growing Science.

Sources

Application Notes and Protocols for the Incorporation of Ethyl 2-(piperidin-4-yl)propanoate in Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides

Solid-phase peptide synthesis (SPPS) has been the cornerstone of peptide science for decades, enabling the routine synthesis of naturally occurring peptide sequences. The Fmoc/tBu strategy, in particular, has become a workhorse in both academic and industrial laboratories due to its mild reaction conditions and versatility. However, the true frontier of peptide science now lies in the incorporation of non-canonical amino acids (ncAAs). These unique building blocks offer the ability to introduce novel structural and functional properties into peptides, leading to enhanced stability, increased potency, and unique pharmacological profiles. The introduction of ncAAs is a key strategy in modern drug discovery, allowing for the creation of peptidomimetics with improved therapeutic potential.

This application note provides a detailed guide for the incorporation of a specific non-canonical building block, Ethyl 2-(piperidin-4-yl)propanoate, into peptide sequences using Fmoc-based solid-phase peptide synthesis. This building block introduces a flexible, lipophilic piperidine moiety with an ethyl ester, which can be used to probe structure-activity relationships, enhance membrane permeability, or act as a handle for further chemical modification. As this is a specialized building block, we will cover all critical aspects from the proposed synthesis of the Fmoc-protected derivative to its efficient coupling and final cleavage from the solid support.

Chemical Structures and Representations

Figure 1: Chemical Structure of Key Molecules

Caption: Chemical structures of the core building block and its proposed Fmoc-protected form.

Proposed Synthesis of Fmoc-Protected Ethyl 2-(piperidin-4-yl)propanoate

Reaction Scheme:

Application Note: Enzymatic Synthesis of Poly(β-amino esters) Using Ethyl 2-(piperidin-4-yl)propanoate

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application: Non-Viral Gene Delivery, pH-Responsive Nanocarriers, and Biodegradable Polycations

Executive Summary & Mechanistic Rationale

Poly(β-amino esters) (PBAEs) have emerged as highly effective, biodegradable polycations for the encapsulation and non-viral delivery of nucleic acids[1]. Traditional PBAE synthesis relies on metal catalysts or harsh step-growth conditions that can lead to unwanted side reactions, broad polydispersity, and trace heavy metal contamination—a critical regulatory hurdle for clinical nanomedicine.

To circumvent these issues, this protocol details a strictly metal-free, chemo-enzymatic synthesis utilizing Ethyl 2-(piperidin-4-yl)propanoate as a functional building block[2]. By employing Candida antarctica Lipase B (CALB, commercially available as Novozym 435), we achieve highly regioselective polycondensation under mild conditions[3].

The Causality of Experimental Choices

-

Why Ethyl 2-(piperidin-4-yl)propanoate? The incorporation of the piperidine ring introduces a sterically hindered, hydrophobic tertiary amine into the polymer backbone post-polymerization. This specific structural motif shifts the pKa of the resulting PBAE to approximately 6.0–6.5. This is the critical threshold for the "proton sponge" effect; the polymer remains neutral and stable in the physiological bloodstream (pH 7.4) but rapidly protonates and expands within the acidic endosome (pH 5.5), rupturing the vesicle and releasing the genetic payload into the cytosol[4].

-

Why a Two-Stage Process? The reaction is split into an oligomerization phase (1 atm N2 ) and a polycondensation phase (high vacuum). Stage 1 forms non-volatile oligomers, preventing the evaporative loss of low-boiling monomers. Stage 2 utilizes high vacuum to continuously remove the ethanol byproduct, driving the equilibrium toward high-molecular-weight polymer formation according to Le Chatelier's principle[1].

-

Why Diphenyl Ether? This solvent is chosen for its exceptionally high boiling point (259 °C), ensuring it does not evaporate under the high vacuum required during Stage 2, while maintaining excellent solubility for both polar monomers and the growing hydrophobic polymer chain[3].

Reaction Pathway & Experimental Workflow

The synthesis proceeds via a cascade reaction: an initial aza-Michael addition followed by enzymatic transesterification. Lipases have been demonstrated to successfully catalyze both Michael additions and transesterifications under mild conditions[5].

Fig 1. Chemo-enzymatic cascade for PBAE synthesis using Ethyl 2-(piperidin-4-yl)propanoate.

Fig 2. Step-by-step experimental workflow for the enzymatic synthesis of PBAEs.

Step-by-Step Methodology (Self-Validating Protocol)

Phase 1: Reagent Preparation

-

Desiccation: Dry Ethyl 2-(piperidin-4-yl)propanoate (Monomer A), 1,4-butanediol diacrylate (BDA, Monomer B), and 1,4-butanediol (Monomer C) over 4Å molecular sieves for 24 hours prior to use. Moisture must be strictly eliminated to prevent premature enzymatic hydrolysis of the ester bonds.

-

Enzyme Activation: Desiccate Novozym 435 (immobilized CALB) under vacuum at 25 °C for 12 hours.

Phase 2: Chemo-Enzymatic Polymerization

-

Aza-Michael Addition: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of Ethyl 2-(piperidin-4-yl)propanoate (10 mmol) and BDA (10 mmol). Stir at 45 °C for 4 hours.

-

Self-Validation Checkpoint 1: Extract a 10 µL aliquot for 1H NMR. Proceed to the next step only when the acrylate vinyl protons (5.8–6.4 ppm) have reduced by 50%, indicating the secondary amine has successfully formed the β-amino ester linkage.

-

-